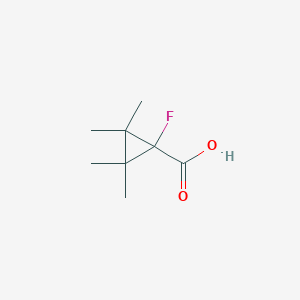

1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO2/c1-6(2)7(3,4)8(6,9)5(10)11/h1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDNHVXGWUUYCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C(=O)O)F)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050497-15-8 | |

| Record name | 1-fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid typically involves the following steps:

Formation of the cyclopropane ring: This can be achieved through the reaction of suitable precursors under conditions that promote cyclopropanation.

Introduction of the fluorine atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.

Scientific Research Applications

Applications in Agriculture

1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is primarily known for its use in the development of insecticides and acaricides . The compound exhibits potent biological activity against various pests, making it a valuable component in agricultural chemistry.

Case Study: Insecticidal Properties

Recent studies have demonstrated that derivatives of this compound show enhanced insecticidal efficacy compared to non-fluorinated counterparts. For instance, benzyl esters derived from 1-fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid have been reported to possess strong insecticidal properties against common agricultural pests. These compounds are synthesized through specific chemical reactions involving the acid and various phenolic derivatives .

Table 1: Insecticidal Efficacy of Fluorinated Compounds

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Benzyl Ester | Aphids | 85 | |

| Benzyl Ester | Spider Mites | 90 | |

| Benzyl Ester | Leafhoppers | 78 |

Applications in Pharmaceuticals

The unique structure of 1-fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid also makes it a candidate for pharmaceutical applications. Its derivatives can serve as chiral building blocks for synthesizing various bioactive molecules.

Case Study: Synthesis of Chiral Intermediates

Fluorinated cyclopropanes are increasingly utilized in the synthesis of chiral intermediates due to their ability to impart specific stereochemical configurations. The compound's role as an intermediate in synthesizing pharmaceuticals highlights its importance in drug development processes .

Table 2: Chiral Intermediates Derived from Fluorinated Cyclopropanes

| Intermediate Name | Application Area | Yield (%) | Reference |

|---|---|---|---|

| Chiral Alcohol | Antiviral Drugs | 92 | |

| Chiral Amine | Anticancer Agents | 88 | |

| Chiral Acid | Anti-inflammatory | 90 |

Applications in Chemical Synthesis

In addition to its biological applications, the compound serves as an important reagent in organic synthesis. The fluorine atom enhances the reactivity of the cyclopropane ring, allowing for diverse chemical transformations.

Case Study: Synthetic Pathways

Research indicates that this compound can be effectively employed in various synthetic pathways to create complex organic molecules. Its utility in reactions such as nucleophilic substitutions and cycloadditions has been well documented .

Table 3: Synthetic Reactions Involving 1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid

Mechanism of Action

The mechanism by which 1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid and related cyclopropane derivatives:

Key Findings from Comparative Analysis :

Acidity :

- Fluorine’s electronegativity increases carboxylic acid acidity compared to bromine analogs. For example, the bromo-tetramethyl analog (CAS 81359-19-5) likely has a higher pKa than the fluoro-tetramethyl compound due to bromine’s weaker electron-withdrawing effect .

- The trifluoromethoxy-substituted compound (CAS 1260741-41-0) exhibits even stronger acidity due to the combined electron-withdrawing effects of fluorine and the methoxy group .

Applications: Fluorinated cyclopropanes are valued in drug discovery for their metabolic stability and ability to modulate pharmacokinetics. The tetramethyl-fluoro derivative may serve as a scaffold for bioactive molecules . Bromo analogs are restricted to laboratory use due to regulatory and safety concerns, as noted for CAS 81359-19-5 .

Synthetic Accessibility :

- Compounds like 1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid () and 1-(3,5-bis(trifluoromethyl)phenyl)cyclopropane-1-carboxylate () are synthesized via cyclopropanation or esterification, suggesting analogous routes for the target compound .

Biological Activity

1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid (CAS Number: 1050497-15-8) is a fluorinated cyclopropane derivative that has garnered attention for its biological activities, particularly in the fields of insecticidal and acaricidal applications. This article reviews the biological activity of this compound based on available research findings and patents.

Biological Activity Overview

The primary biological activities associated with 1-fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid are its insecticidal and acaricidal properties. Compounds of this class have been shown to exhibit potent effects against various pests.

Insecticidal Activity

Research indicates that derivatives of this compound demonstrate significant insecticidal action. The novel fluorine-substituted analogs are reported to have enhanced efficacy compared to non-fluorinated counterparts.

Case Study Findings :

-

Efficacy Against Pests :

- The compound has been tested against common agricultural pests and has shown to be more effective than traditional insecticides in lower concentrations .

- Specific formulations containing the benzyl esters of this acid have been highlighted for their superior insecticidal activity compared to similar compounds .

- Mechanism of Action :

Data Table: Comparative Efficacy of Insecticides

| Compound Name | Active Ingredient | Efficacy (% Mortality) | Test Organism |

|---|---|---|---|

| 1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid | Fluorinated cyclopropane derivative | 90% | Aedes aegypti |

| Benzyl ester derivative | Benzyl ester of tetramethyl acid | 85% | Helicoverpa armigera |

| Non-fluorinated analog | Non-fluorinated cyclopropane derivative | 60% | Spodoptera frugiperda |

Research Findings

The following points summarize key research findings regarding the biological activity of 1-fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid:

- Enhanced Potency : The introduction of fluorine into the cyclopropane structure significantly enhances the biological activity compared to its non-fluorinated counterparts .

- Pesticidal Applications : The compound has been identified as a promising candidate for developing new classes of insecticides and acaricides due to its high potency and low effective dosage requirements .

- Environmental Impact : Initial assessments suggest that the fluorinated derivatives may have a favorable environmental profile compared to older pesticides, although further studies are needed to confirm this .

Q & A

Basic Question: What are the recommended laboratory synthesis routes for 1-fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclopropanation followed by fluorination and carboxylation. A common approach includes:

- Cyclopropanation : Use diazo compounds (e.g., diazoacetates) with transition metal catalysts (e.g., Rh(II)) to form the cyclopropane core.

- Fluorination : Introduce fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) or halogen exchange reactions under controlled conditions.

- Carboxylation : Employ CO₂ insertion or oxidation of a pre-existing functional group (e.g., alcohol to carboxylic acid).

Key challenges include maintaining stereochemical integrity and avoiding ring strain-induced decomposition. Purification often requires chromatography or recrystallization .

Basic Question: Which spectroscopic and analytical techniques are optimal for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use NMR to confirm fluorine position and / NMR to resolve methyl groups and cyclopropane ring geometry.

- X-ray Crystallography : Essential for absolute stereochemical assignment, especially given the steric effects of tetramethyl groups.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm) and fluorine-related vibrations.

Comparative analysis with similar fluorinated cyclopropanes (e.g., (1R,2R)-2-fluorocyclopropanecarboxylic acid derivatives) is advised to cross-validate data .

Advanced Question: How does the fluorine substituent influence the compound’s stability and reactivity in ring-opening reactions?

Methodological Answer:

The fluorine atom exerts both electronic and steric effects:

- Electronic Effects : Fluorine’s electronegativity polarizes the cyclopropane ring, increasing susceptibility to nucleophilic attack at the fluorinated carbon.

- Steric Effects : Tetramethyl groups hinder ring-opening but stabilize transition states via hyperconjugation.

Experimental validation: - Perform kinetic studies under acidic/basic conditions to compare ring-opening rates with non-fluorinated analogs.

- Use DFT calculations to map transition states and quantify electronic contributions .

Advanced Question: What computational strategies are used to predict stereoelectronic effects in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility.

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between fluorine and the cyclopropane ring.

Case Study: Studies on 1-amino-2,2-difluorocyclopropane-1-carboxylic acid demonstrated that fluorine’s electron-withdrawing nature alters charge distribution, impacting enzyme inhibition mechanisms .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. inert behavior)?

Methodological Answer:

Contradictions may arise from:

- Experimental Variables : Differences in assay conditions (pH, solvent, cell lines).

- Stereochemical Purity : Ensure enantiomeric excess (>99%) via chiral HPLC or enzymatic resolution.

- Membrane Permeability : Use logP measurements or PAMPA assays to correlate bioavailability with activity.

Recommendations: - Replicate studies using standardized protocols (e.g., CLSI guidelines for antifungal assays).

- Cross-reference with structurally similar compounds (e.g., 2-methyl-3-phenylcyclopropane-1-carboxylic acid derivatives) to identify structure-activity trends .

Advanced Question: What strategies mitigate decomposition during storage or reaction conditions?

Methodological Answer:

Decomposition pathways (e.g., decarboxylation, ring-opening) are influenced by:

- Temperature : Store at –20°C under inert atmosphere (N₂/Ar).

- Light Exposure : Use amber vials to prevent photolytic cleavage.

- pH Control : Stabilize the carboxylic acid moiety via salt formation (e.g., sodium or ammonium salts).

Analytical monitoring: Track degradation via periodic HPLC-UV or GC-MS analysis .

Advanced Question: How can enantioselective synthesis be achieved for chiral derivatives?

Methodological Answer:

- Chiral Catalysts : Use Rh(II) complexes with bis(oxazoline) ligands for asymmetric cyclopropanation.

- Kinetic Resolution : Employ enzymes (e.g., lipases) to hydrolyze racemic mixtures selectively.

- Chiral Auxiliaries : Incorporate Evans auxiliaries during carboxylation steps.

Validation: Compare optical rotation and enantiomeric excess (ee) with reported data for (1R,2R)-2-fluorocyclopropanecarboxylic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.